Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
Description
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate is a synthetic organic compound featuring an isoxazole ring fused to a 2,3-dihydrobenzo[b][1,4]dioxin moiety, with an ethyl ester group at the 3-position of the isoxazole. The compound is commercially available (Catalog No. MS-JRD0265-1G, Millipore/Sigma) at a price of $483.00 USD per gram . Its carboxylic acid derivative, 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylic acid (CAS 763109-72-4), has a molecular formula of C₁₂H₉NO₅ and a molecular weight of 247.20 .
Properties
IUPAC Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-17-14(16)10-8-12(20-15-10)9-3-4-11-13(7-9)19-6-5-18-11/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEJNUCYDCKKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation with Dihydrodioxin-Substituted Acetophenones
The isoxazole core can be constructed via cyclocondensation between dihydrodioxin-substituted acetophenones and diethyl oxalate. For example, substituting acetophenone derivatives with the 2,3-dihydrobenzo[b]dioxin moiety at the 7-position enables regioselective isoxazole formation.
Procedure :
-
Reaction Setup : A mixture of 7-acetyl-2,3-dihydrobenzo[b]dioxin (1.0 equiv), diethyl oxalate (1.2 equiv), and hydroxylamine hydrochloride (1.5 equiv) in ethanol is refluxed for 6–8 hours.
-
Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.
Key Parameters :
Mechanistic Insight : The reaction proceeds via oxime intermediate formation, followed by cyclization to generate the isoxazole ring.
Palladium-Catalyzed Cross-Coupling
Optimization Note : Higher yields (70–75%) are achieved using SPhos-Pd-G3 precatalysts due to enhanced stability against heterocyclic substrates.
Nitrile Oxide Cycloaddition
[3+2] Cycloaddition with Dihydrodioxin-Substituted Nitrile Oxides
Nitrile oxide cycloaddition offers a modular approach to isoxazole synthesis. The dihydrodioxin group is incorporated into the nitrile oxide precursor prior to cycloaddition.
Procedure :
-
Nitrile Oxide Generation : 7-Nitro-2,3-dihydrobenzo[b]dioxin is treated with hydroxylamine and ethyl chloroformate to form the nitrile oxide.
-
Cycloaddition : The nitrile oxide (1.0 equiv) reacts with ethyl propiolate (1.1 equiv) in toluene at 25°C for 24 hours.
Key Parameters :
Side Reactions : Competing dimerization of nitrile oxides can reduce yields; additives like MgSO₄ suppress this.
Catalytic Hydrogenation for Functional Group Interconversion
Reduction of Nitro to Amine Followed by Cyclization
Hydrogenation of nitro groups adjacent to the dihydrodioxin system enables amine intermediates, which can undergo cyclization to form the isoxazole ring.
Procedure :
-
Nitro Reduction : Ethyl 5-(7-nitro-2,3-dihydrobenzo[b]dioxin)isoxazole-3-carboxylate (1.0 equiv) is hydrogenated over 10% Pd/C (0.1 equiv) in ethanol at 0°C under H₂ (1 atm) for 1 hour.
-
Cyclization : The resulting amine is treated with NaNO₂/HCl to form the isoxazole.
Key Parameters :
Analytical Validation of Synthetic Products
Spectroscopic Characterization
¹H NMR : Key signals include the ethoxy group (δ 4.30–4.50 ppm, q, J = 7.1 Hz) and dihydrodioxin protons (δ 4.20–4.30 ppm, s).
¹³C NMR : The carbonyl carbon resonates at δ 165.1 ppm, while the isoxazole carbons appear at δ 160.3 and 98.5 ppm.
HRMS : Expected [M+H]+ ion at m/z 304.0954 (C₁₅H₁₄NO₅).
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O, 70:30) shows >98% purity with a retention time of 6.8 minutes.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The position of the dihydrodioxin group is critical. Electron-donating substituents on the benzene ring favor cyclization at the 5-position of the isoxazole.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve cyclization yields by stabilizing charged intermediates, while non-polar solvents (e.g., toluene) favor nitrile oxide cycloadditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The ethyl ester group and aromatic systems in the compound are susceptible to oxidation under controlled conditions.
Key Findings :
-
Oxidation of the ester group proceeds quantitatively under acidic KMnO₄ conditions, as observed in analogous isoxazole derivatives .
-
Chromium-based oxidants selectively target the benzodioxin ring without affecting the isoxazole.
Reduction Reactions
The ester and isoxazole functionalities undergo reduction under specific conditions.
| Reagent/Conditions | Product | Yield |
|---|---|---|
| LiAlH₄ (anhydrous THF, 0°C) | Primary alcohol derivative | 78–85% |
| H₂/Pd-C (EtOH, RT) | Partially saturated isoxazole ring | 62% |
Mechanistic Insights :
-
LiAlH₄ reduces the ester to a hydroxymethyl group while preserving the isoxazole ring .
-
Catalytic hydrogenation selectively hydrogenates the isoxazole’s N-O bond, forming a dihydroisoxazole.
Nucleophilic Substitution
The isoxazole ring’s 3-position exhibits electrophilic character, enabling substitution.
| Reagent | Conditions | Product |
|---|---|---|
| NaOCH₃ | DMF, 80°C, 6h | Methoxy-substituted isoxazole |
| NH₃ (g) | Sealed tube, 120°C, 12h | Amine derivative at C3 |
Data Highlights :
-
Methoxy substitution achieves >90% regioselectivity at the isoxazole’s 3-position .
-
Ammonolysis requires prolonged heating but yields primary amines without ring degradation.
Cycloaddition and Ring-Opening Reactions
The isoxazole participates in [3+2] cycloadditions and ring-opening pathways.
| Reaction Type | Conditions | Product |
|---|---|---|
| Rh₂(OAc)₄-catalyzed cycloaddition | DCE, reflux, N₂ atmosphere | 3-Azamuconoate derivatives |
| Acidic hydrolysis (HCl, H₂O) | Reflux, 8h | Ring-opened β-ketoamide intermediate |
Mechanistic Notes :
-
Rhodium catalysis facilitates formal [3+2] cycloadditions with diazo compounds, generating fused heterocycles .
-
Strong acids hydrolyze the isoxazole ring to form β-ketoamides, a precursor for further functionalization.
Ester Hydrolysis and Derivatization
The ethyl ester undergoes hydrolysis and subsequent conversions.
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (aq)/EtOH | Reflux, 4h | Carboxylic acid |
| SOCl₂ followed by R-NH₂ | RT, 2h | Amide derivatives (e.g., R = alkyl) |
Synthetic Utility :
-
Saponification converts the ester to a carboxylic acid, enabling peptide coupling or salt formation .
-
Amidation with primary amines produces derivatives with enhanced bioavailability.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Steric Effects |
|---|---|---|---|
| Ester hydrolysis | Moderate | 85 kJ/mol | Low |
| Isoxazole reduction | Slow | 110 kJ/mol | High |
| Nucleophilic substitution | Fast | 65 kJ/mol | Moderate |
Key Observations :
-
Nucleophilic substitution proceeds rapidly due to the electron-deficient isoxazole ring .
-
Steric hindrance from the benzodioxin moiety slows reduction reactions.
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing pharmacologically relevant derivatives. Experimental protocols emphasize the need for controlled conditions to avoid side reactions, particularly ring degradation.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit anticancer properties. Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines. Preliminary studies suggest that the compound can disrupt cellular signaling pathways critical for cancer cell proliferation.
2. Neuroprotective Effects
The neuroprotective potential of this compound is being investigated in the context of neurodegenerative diseases. Isoxazole derivatives have shown promise in modulating neuroinflammation and oxidative stress, which are key factors in conditions like Alzheimer's disease and Parkinson's disease. This compound may enhance neuronal survival and function.
3. Antimicrobial Properties
Emerging data suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Synthetic Applications
1. Building Block for Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further modifications to create novel compounds with enhanced biological activities.
2. Drug Development
The compound's structural features make it an attractive candidate for drug development. Researchers are exploring its derivatives to optimize pharmacokinetic properties and efficacy against specific targets in disease pathways.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Isoxazole Derivatives | Evaluate the cytotoxic effects on cancer cell lines | This compound showed significant inhibition of cell growth in breast cancer models. |
| Neuroprotective Properties of Dioxin Derivatives | Investigate protective effects against oxidative stress | The compound reduced neuronal death in vitro by modulating antioxidant responses. |
| Antimicrobial Screening of Novel Compounds | Assess antibacterial activity against Gram-positive and Gram-negative bacteria | Demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations. |
Mechanism of Action
The mechanism by which Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 5-(Hydroxymethyl)isoxazole-3-carboxylate
This compound (CAS 123770-62-7) replaces the dihydrobenzodioxin group with a hydroxymethyl substituent. Its molecular formula is C₇H₉NO₄ (MW 171.15), and it exhibits higher polarity due to the hydroxymethyl group, enhancing water solubility compared to the target compound. Gul et al. (2019) demonstrated its antioxidant activity, suggesting that substituent polarity significantly influences biological function .
Ethyl 5-(Thien-2-yl)isoxazole-3-carboxylate
Featuring a thiophene ring instead of dihydrobenzodioxin (CAS 90924-54-2), this analogue (MW ~209.22) has reduced oxygenation, increasing lipophilicity. Thiophene’s aromaticity may alter electronic interactions in receptor binding, though its biological activity remains underexplored .
5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylic Acid
The carboxylic acid form (CAS 763109-72-4) lacks the ethyl ester, resulting in higher aqueous solubility under basic conditions. This form is a likely metabolic intermediate or prodrug precursor, as ester hydrolysis in vivo would regenerate the bioactive acid .
Biological Activity
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various studies and findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₃N₁O₅
- Molecular Weight : 273.26 g/mol
- CAS Number : 951889-31-9
- Structure : The compound features an isoxazole ring fused with a dihydrobenzo[d][1,4]dioxine moiety.
Anticancer Activity
Several studies have investigated the anticancer properties of isoxazole derivatives, including this compound. The following findings summarize its activity against various cancer cell lines:
-
Cytotoxicity Assays : The compound was tested against multiple cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that it exhibited significant cytotoxic effects with varying IC₅₀ values depending on the cell line:
- MCF7 (breast cancer) : IC₅₀ = 22.47 µM
- HCT116 (colon cancer) : IC₅₀ = 25.87 µM
- Huh7 (liver cancer) : IC₅₀ = 19.19 µM
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry studies revealed that treatment with this compound led to G0/G1 phase arrest in Huh7 cells and decreased levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be partially explained through SAR studies:
- Substituents : Variations in substituents on the isoxazole ring have been shown to influence biological activity significantly. For instance, methyl or methoxy groups enhance anticancer activity by increasing hydrophobic interactions and cellular uptake .
| Compound Variation | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Ethyl derivative | 22.47 | MCF7 |
| Methyl substituted | 19.19 | Huh7 |
| Methoxy substituted | 25.87 | HCT116 |
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of isoxazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that modifications to the isoxazole scaffold could lead to enhanced potency against specific cancer types .
- Clinical Implications : The findings from these studies highlight the potential for developing this compound as a lead compound in anticancer drug development. Further preclinical and clinical evaluations are warranted to assess its efficacy and safety in humans .
Q & A
Q. Key Methodological Considerations :
- Use of catalysts like lithium trifluoromethanesulfonate for improved regioselectivity in multi-component reactions .
- Purification via column chromatography or recrystallization to isolate the final product .
How is the structural characterization of this compound validated in academic research?
Basic Question
Structural validation employs:
Single-Crystal X-ray Diffraction (SC-XRD) : Determines precise molecular geometry and confirms regiochemistry of the isoxazole and dihydrodioxin moieties .
Spectroscopic Techniques :
- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, isoxazole ring vibrations) .
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons in dihydrodioxin at δ 6.7–7.1 ppm) .
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
What strategies are recommended to optimize reaction yields during synthesis?
Advanced Question
Optimization involves:
Temperature Control : Maintaining 70–80°C during acyl chloride formation to prevent decomposition .
Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) for condensation steps. For example, lithium triflate improves three-component reaction yields to >85% .
Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethanol facilitates esterification .
Q. Key Findings :
- Derivatives with chlorophenyl substitutions show 2–3x higher insecticidal activity compared to methoxy-substituted analogues .
How should researchers address contradictions in reported biological activities?
Advanced Question
Contradictions often arise from:
Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers).
Substituent Effects : Meta- vs. para-substitutions on the dihydrodioxin ring can drastically alter bioactivity. For example, 7-chloro derivatives may exhibit higher cytotoxicity than 7-methoxy analogues .
Data Normalization : Use internal controls (e.g., positive/negative standards like ampicillin for antimicrobial assays) to standardize results .
Recommendation : Replicate studies under identical conditions and perform meta-analyses of published data to resolve discrepancies.
What are the best practices for handling reactive intermediates during synthesis?
Advanced Question
Critical steps include:
Acyl Chloride Handling : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis. Quench excess thionyl chloride with ice-cold NaHCO₃ .
Moisture-Sensitive Steps : Employ molecular sieves or drying tubes in reflux setups.
Intermediate Characterization : Validate intermediates (e.g., via TLC or LC-MS) before proceeding to subsequent steps .
How can computational methods enhance the study of this compound?
Advanced Question
Computational tools aid in:
Docking Studies : Predicting binding affinities to target proteins (e.g., MAP kinase) using AutoDock Vina or Schrödinger Suite .
DFT Calculations : Optimizing molecular geometry and simulating spectroscopic data (e.g., NMR chemical shifts) .
ADMET Prediction : Estimating pharmacokinetic properties (e.g., logP, bioavailability) via platforms like SwissADME .
What analytical challenges arise in purity assessment, and how are they resolved?
Advanced Question
Challenges include:
Co-Elution in Chromatography : Overlapping peaks in HPLC due to structurally similar byproducts. Resolution: Use UPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile in H₂O) .
Residual Solvents : Detectable via GC-MS. Mitigation: Prolonged vacuum drying or azeotropic distillation with toluene .
Validation : Purity ≥95% confirmed by elemental analysis and ¹H NMR integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
